ethyl 3,3,3-trifluoro-N-(phenylcarbonyl)-2-{2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinyl}alaninate
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Overview
Description
Ethyl 3,3,3-trifluoro-N-(phenylcarbonyl)-2-{2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinyl}alaninate is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and a hydrazinyl moiety
Preparation Methods
The synthesis of ethyl 3,3,3-trifluoro-N-(phenylcarbonyl)-2-{2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinyl}alaninate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the hydrazinyl intermediate: This step involves the reaction of a hydrazine derivative with an appropriate aldehyde or ketone to form the hydrazinyl intermediate.
Introduction of the trifluoromethyl groups: This can be achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The final step involves coupling the hydrazinyl intermediate with ethyl 3,3,3-trifluoropyruvate under suitable reaction conditions to form the desired compound.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 3,3,3-trifluoro-N-(phenylcarbonyl)-2-{2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinyl}alaninate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
Ethyl 3,3,3-trifluoro-N-(phenylcarbonyl)-2-{2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinyl}alaninate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of fluorine-containing compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the development of fluorinated biomolecules for studying biological processes and interactions.
Industry: The compound can be utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3,3,3-trifluoro-N-(phenylcarbonyl)-2-{2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinyl}alaninate involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The hydrazinyl moiety may participate in hydrogen bonding and other non-covalent interactions with target proteins, modulating their activity and function.
Comparison with Similar Compounds
Ethyl 3,3,3-trifluoro-N-(phenylcarbonyl)-2-{2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinyl}alaninate can be compared with other similar compounds, such as:
Ethyl 3,3,3-trifluoropyruvate: A simpler compound with a single trifluoromethyl group, used as a precursor in the synthesis of more complex fluorinated compounds.
Trifluoromethylated hydrazones: Compounds containing trifluoromethyl groups and hydrazone moieties, used in various chemical and biological applications.
Fluorinated alanine derivatives: Compounds with fluorine atoms attached to the alanine backbone, used in the study of enzyme mechanisms and protein interactions.
The uniqueness of this compound lies in its combination of multiple trifluoromethyl groups and a hydrazinyl moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20F6N4O3 |
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Molecular Weight |
490.4 g/mol |
IUPAC Name |
ethyl 2-benzamido-3,3,3-trifluoro-2-[2-[N-(4-methylphenyl)-C-(trifluoromethyl)carbonimidoyl]hydrazinyl]propanoate |
InChI |
InChI=1S/C21H20F6N4O3/c1-3-34-18(33)19(21(25,26)27,29-16(32)14-7-5-4-6-8-14)31-30-17(20(22,23)24)28-15-11-9-13(2)10-12-15/h4-12,31H,3H2,1-2H3,(H,28,30)(H,29,32) |
InChI Key |
JXSNREOOIVBYKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC=CC=C1)NNC(=NC2=CC=C(C=C2)C)C(F)(F)F |
Origin of Product |
United States |
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